
2,3,5-Trifluoro-6-nitroaniline
Overview
Description
2,3,5-Trifluoro-6-nitroaniline (CAS: 5415-62-3) is a fluorinated aromatic amine derivative with the molecular formula C₆H₃F₃N₂O₂. It features a nitro (-NO₂) group at position 6 and three fluorine atoms at positions 2, 3, and 5 on the aniline ring. This compound is commercially available in purities exceeding 95% and is offered in quantities ranging from 100 mg to 1 g, as noted in BLDpharm’s inventory . Fluorinated nitroanilines are critical intermediates in pharmaceutical and agrochemical synthesis due to the electron-withdrawing effects of fluorine and nitro groups, which enhance reactivity in substitution and coupling reactions.
Preparation Methods
Nitration of 2,3,5-Trifluoroaniline
The most common and direct method to synthesize 2,3,5-trifluoro-6-nitroaniline is the selective nitration of 2,3,5-trifluoroaniline. This method involves introducing a nitro group into the aromatic ring of 2,3,5-trifluoroaniline under controlled conditions to avoid over-nitration or decomposition.
- Reagents: Concentrated sulfuric acid and concentrated nitric acid mixture (nitrating mixture).
- Temperature: Low temperatures, typically 0–5 °C, to control the reaction rate and selectivity.
- Procedure: Slow addition of nitric acid to the cooled solution of 2,3,5-trifluoroaniline in sulfuric acid, maintaining the temperature to prevent side reactions.
- Outcome: Selective nitration at the 6-position relative to the amino group, yielding this compound.
- Straightforward and efficient for laboratory-scale synthesis.
- High selectivity when temperature and reagent ratios are carefully controlled.
- Requires careful temperature control to avoid over-nitration.
- Handling of strong acids necessitates safety precautions.
Industrial Continuous Flow Nitration
For large-scale production, continuous flow reactors are employed to enhance control over reaction parameters and improve yield and purity.
- Continuous Flow Reactor: Allows precise control of reaction time, temperature, and mixing.
- Catalysts: Sometimes, catalysts or additives are used to improve selectivity and reduce by-products.
- Benefits: Enhanced safety, reproducibility, and scalability compared to batch nitration.
- Typical Yields: High purity products with yields often exceeding 90%.
Catalytic Amination and Substitution Routes (Alternative Approaches)
Though less common, alternative synthetic strategies involve nucleophilic aromatic substitution or catalytic amination starting from fluorinated nitrobenzenes or related intermediates.
- Starting Materials: Fluorinated nitrobenzenes such as 2,3,5-trifluoronitrobenzene.
- Reagents: Ammonia or amine sources under catalytic conditions.
- Catalysts: Palladium-based catalysts or sulfur-containing compounds to facilitate substitution.
- Conditions: Elevated temperature and pressure in autoclaves or sealed reactors.
- Example: Analogous methods used for related compounds like 2,3-dichloro-6-nitroaniline involve sulfur-containing catalysts to achieve high yield and selectivity, which could be adapted for trifluorinated analogs.
Summary Table of Preparation Methods
Method | Starting Material | Reagents/Conditions | Catalyst/Equipment | Yield & Purity | Notes |
---|---|---|---|---|---|
Nitration of 2,3,5-trifluoroaniline | 2,3,5-trifluoroaniline | HNO3 + H2SO4, 0–5 °C | None (acid mixture) | High (lab scale) | Requires careful temperature control |
Continuous Flow Nitration | 2,3,5-trifluoroaniline | HNO3 + H2SO4, continuous flow | Flow reactor, possible catalysts | >90% purity, scalable | Industrial scale, improved safety & control |
Catalytic Amination/Substitution | Fluorinated nitrobenzene | NH3 or amines, high pressure | Pd catalysts, sulfur-containing compounds | High selectivity possible | Adapted from similar halogenated nitroanilines |
Reduction/Substitution (post-synthesis) | This compound | H2/Pd or NaBH4 (reduction), nucleophiles (substitution) | Pd catalyst or nucleophiles | Variable | For derivatization, not direct synthesis |
Research Findings and Notes
- The nitration step is highly sensitive to temperature and acid concentration; maintaining low temperature prevents over-nitration and decomposition.
- Continuous flow nitration enhances reproducibility and safety, minimizing the risk associated with handling strong acids and exothermic reactions.
- Catalytic methods involving sulfur-containing compounds have shown excellent catalytic efficiency and selectivity in related nitroaniline preparations, suggesting potential for adaptation to trifluorinated analogs.
- The presence of fluorine atoms influences the electronic properties of the aromatic ring, affecting reactivity and regioselectivity during nitration.
- Industrial methods prioritize environmental safety, energy efficiency, and cost-effectiveness, often employing catalysts and optimized reaction conditions to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trifluoro-6-nitroaniline undergoes various chemical reactions, including:
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Potassium cyanide, sodium methoxide.
Major Products Formed
Reduction: 2,3,5-Trifluoro-6-aminoaniline.
Substitution: 2,3,5-Tricyano-6-nitroaniline.
Scientific Research Applications
2,3,5-Trifluoro-6-nitroaniline is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3,5-Trifluoro-6-nitroaniline involves its interaction with molecular targets through its nitro and fluoro groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, while the fluoro groups can enhance the compound’s stability and binding affinity to targets . The pathways involved include electron transfer and nucleophilic substitution reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Commercial Comparison
The table below compares 2,3,5-Trifluoro-6-nitroaniline with two closely related compounds: 2,3,4-Trifluoro-6-nitroaniline and 5-Chloro-2-nitro-4-(trifluoromethyl)aniline .
Structural and Reactivity Analysis
Electronic Effects
- Fluorine Positioning: The substitution pattern of fluorine significantly impacts electronic distribution. In contrast, 2,3,4-Trifluoro-6-nitroaniline has fluorine at position 4, which may alter resonance effects and steric hindrance near the nitro group .
- Chlorine vs. Trifluoromethyl : The 5-Chloro-2-nitro-4-(trifluoromethyl)aniline compound replaces fluorine with chlorine (at position 5) and introduces a trifluoromethyl (-CF₃) group at position 3. The -CF₃ group is bulkier and more lipophilic than fluorine, which may influence solubility and reactivity in cross-coupling reactions .
Biological Activity
2,3,5-Trifluoro-6-nitroaniline (TFNA) is an organic compound characterized by its trifluoromethyl and nitro substituents on an aniline structure. With a molecular formula of CHFNO and a molecular weight of approximately 192.1 g/mol, TFNA appears as a light yellow to orange crystalline solid with a melting point ranging from 58°C to 62°C . This compound has garnered interest due to its potential biological activities and interactions with various biomolecules.
The biological activity of TFNA is largely attributed to its functional groups:
- Nitro Group : The nitro group can undergo reduction to form an amino group, which may interact with various biological targets . This transformation is significant as it can influence the compound's pharmacological properties.
- Trifluoro Groups : These groups enhance lipophilicity and stability, allowing TFNA to interact effectively with hydrophobic regions of proteins and enzymes .
Biological Activity and Applications
TFNA's biological activity has been explored in various contexts:
Case Studies
While direct case studies on TFNA are sparse, related compounds provide insight into its potential:
- A study on similar nitroaniline derivatives demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis, suggesting that TFNA could be explored for similar therapeutic applications .
- Research on fluorinated compounds has indicated that they can modulate biological activity through enhanced interaction with cellular targets, which could be relevant for TFNA's pharmacological profile .
Research Findings
The following table summarizes key findings related to this compound and its analogs:
Q & A
Q. What are the established methods for synthesizing 2,3,5-Trifluoro-6-nitroaniline with high purity, and how can reaction conditions be optimized?
Basic Research Question
The synthesis of this compound typically involves nitration and fluorination steps. A common approach is the nitration of a fluorinated aniline precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄). Key considerations include:
- Temperature control : Maintain ≤ 0°C during nitration to avoid side reactions like ring sulfonation.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) to achieve ≥95% purity, as noted in commercial-grade synthesis .
- Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR to detect residual fluorinated byproducts.
Advanced Research Question
- QSAR Modeling : Train models using descriptors like Fukui indices and LUMO energies to predict reactivity at specific ring positions .
- Molecular Dynamics : Simulate transition states to assess steric effects from trifluoromethyl groups.
- Validation : Cross-check predictions with experimental kinetic data (e.g., rate constants for reactions with thiophenol or amines).
Basic Research Question
- Thermal Stability : Decomposes above 150°C; store at ≤–20°C in amber vials to prevent photodegradation .
- Moisture Sensitivity : Hydrolysis of nitro groups occurs in humid environments; use desiccants (silica gel) during storage.
- Analytical Monitoring : Track degradation via LC-MS (monitor m/z shifts indicative of nitro-reduction products).
Recommendation : For long-term stability, prepare stock solutions in anhydrous DMSO and aliquot to avoid freeze-thaw cycles.
Q. How does the electronic interplay between fluorine and nitro substituents influence the compound’s applications in materials science?
Advanced Research Question
The strong electron-withdrawing effects of both groups enhance:
- Charge Transport : Fluorine’s inductive effect lowers LUMO energy, improving conductivity in organic semiconductors .
- Thermal Resistance : Nitro groups stabilize π-stacking in polymer matrices, as shown in thermogravimetric analysis (TGA) of polyimide composites.
Research Gap : Limited data exist on fluorine’s role in suppressing exciton recombination—a priority for optoelectronic applications.
Properties
IUPAC Name |
2,3,5-trifluoro-6-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-2-1-3(8)6(11(12)13)5(10)4(2)9/h1H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQVOARSGADABE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)N)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278836 | |
Record name | 2,3,5-trifluoro-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5415-62-3 | |
Record name | 5415-62-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10265 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,5-trifluoro-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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